Crabtree's catalyst
Overview
Description
Crabtree's catalyst, also known as this compound, is a useful research compound. Its molecular formula is C31H50F6IrNP2- and its molecular weight is 804.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .
Mode of Action
The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .
Biochemical Pathways
Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .
Action Environment
Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.
Biochemical Analysis
Biochemical Properties
Crabtree’s catalyst is effective for the hydrogenations of mono-, di-, tri-, and tetra-substituted substrates . It is known for its directed hydrogenation to give trans stereoselectivity
Molecular Mechanism
Crabtree’s catalyst operates via an intermediate such as cis - [IrH2(cod)L2] (cationic charge not shown) . It is reactive at room temperature and is tolerant of weakly basic functional groups . The catalyst becomes irreversibly deactivated after about ten minutes at room temperature .
Temporal Effects in Laboratory Settings
The extent of time-dependent deactivation of Crabtree’s catalyst by trimer formation is strongly dependent on ligand structure . One deactivation process involves the formation of hydride-bridged dimers .
Properties
IUPAC Name |
cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQNTYCIFESRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50F6IrNP2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64536-78-3 | |
Record name | (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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